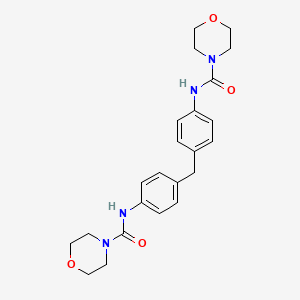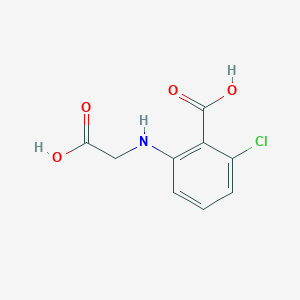
4-Morpholinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C23H28N4O4 and a molecular weight of 424.504 g/mol . This compound is known for its unique structure, which includes two morpholinecarboxamide groups connected by a methylenedi-4,1-phenylene bridge . It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of morpholine with a suitable diisocyanate compound under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.
Análisis De Reacciones Químicas
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- can be compared with other similar compounds, such as:
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar structure but with piperazinecarboxamide groups instead of morpholinecarboxamide groups.
1,1’-(Methylenedi-4,1-phenylene)bis(3-(2-methoxyethyl)urea): This compound features urea groups instead of morpholinecarboxamide groups.
Propiedades
Número CAS |
64346-29-8 |
|---|---|
Fórmula molecular |
C23H28N4O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-[4-[[4-(morpholine-4-carbonylamino)phenyl]methyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O4/c28-22(26-9-13-30-14-10-26)24-20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)25-23(29)27-11-15-31-16-12-27/h1-8H,9-17H2,(H,24,28)(H,25,29) |
Clave InChI |
USSHOWKVNUKKTM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)


![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)





![7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11964981.png)
![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

